molecular formula C10H13NO2S B1531786 (3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol CAS No. 2166030-22-2

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol

Cat. No.: B1531786
CAS No.: 2166030-22-2
M. Wt: 211.28 g/mol
InChI Key: MNBXDJMOHCCBCI-NXEZZACHSA-N
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Description

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring substituted with a 4-aminophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Aminophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-aminophenylthiol under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-[(4-methylphenyl)sulfanyl]oxolan-3-ol
  • (3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol
  • (3R,4R)-4-[(4-nitrophenyl)sulfanyl]oxolan-3-ol

Uniqueness

(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol is unique due to the presence of the 4-aminophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3R,4R)-4-(4-aminophenyl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBXDJMOHCCBCI-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol

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